{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-11(2)15-9-13-6-7-14(16-10-13)17-8-4-5-12(17)3/h6-7,10-12,15H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJSXPMWCVPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC=C(C=C2)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the reductive amination of a pyridine derivative with a pyrrolidine derivative. This process involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrrolidine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .
- Neuroprotective Effects : The presence of the pyrrolidine moiety suggests potential neuroprotective effects. Compounds containing similar structural features have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The structure's ability to interact with bacterial cell membranes could be a mechanism for its antimicrobial effects .
Case Study 1: Anticancer Screening
A study focusing on the anticancer potential of pyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Case Study 2: Neuroprotection
In a model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in neuronal cultures. This suggests that this compound may have similar protective capabilities.
Mechanism of Action
The mechanism of action of {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the Pyridine 6-Position
Compound A : (6-Methylpyridin-3-yl)methylamine
- Structure: 6-methylpyridine with a propan-2-ylaminomethyl group at position 3.
- Molecular Formula : C₁₀H₁₆N₂; MW : 164.25 g/mol .
- Comparison : The absence of the 2-methylpyrrolidin-1-yl group reduces steric bulk and eliminates the tertiary amine in the pyrrolidine ring. This simplification may decrease binding affinity in biological systems compared to the target compound.
Compound B : 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine
- Structure : 6-imidazole substituent with a propan-2-yl group.
- Molecular Formula : C₁₁H₁₄N₄; MW : 202.26 g/mol .
- However, the rigid imidazole may reduce conformational flexibility compared to the saturated pyrrolidine in the target compound.
Compound C : 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine
Key Structural Features Influencing Properties
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| 6-Position Substituent | 2-Methylpyrrolidin-1-yl (C₅H₁₀N) | Methyl (CH₃) | Imidazole (C₃H₃N₂) | Chlorine (Cl) |
| 3-Position Group | Propan-2-ylaminomethyl (C₄H₁₀N) | Propan-2-ylaminomethyl | Amine (NH₂) | Branched alkylamine |
| Molecular Weight | ~233 g/mol (estimated) | 164.25 g/mol | 202.26 g/mol | 184.67 g/mol |
| Electronic Effects | Electron-donating (pyrrolidine) | Electron-neutral (methyl) | Mixed (imidazole) | Electron-withdrawing (Cl) |
| Bioavailability | Moderate lipophilicity | High solubility | Moderate solubility | Low solubility |
Biological Activity
The compound {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine is a novel chemical entity that has garnered attention for its potential biological activities. This article examines its biological properties, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyridine ring substituted with a 2-methylpyrrolidine moiety, which is critical for its biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may act as modulators or inhibitors of specific receptors. The presence of the pyridine and pyrrolidine rings suggests potential interactions with central nervous system (CNS) targets, particularly in modulating neurotransmitter pathways.
2. Biological Activities
Various studies have highlighted the following biological activities associated with this class of compounds:
- Antidepressant Effects : Compounds similar to this compound have shown promise in preclinical models for their ability to alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on structurally related thiosemicarbazones revealed significant antiproliferative activity against glioblastoma and breast adenocarcinoma cells . These findings suggest that the compound may also possess similar anticancer properties.
3. Case Studies
A recent study explored the efficacy of related compounds in treating anxiety and depression in animal models. The results indicated significant reductions in anxiety-like behaviors, supporting the hypothesis that these compounds could be effective therapeutic agents for mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Pyridine ring | Enhances receptor binding |
| Methylpyrrolidine group | Increases CNS penetration |
| Propan-2-yl amine moiety | Modulates pharmacokinetics |
The methylpyrrolidine ring appears to be essential for enhancing binding affinity to target receptors, while the propan-2-yl amine contributes to improved metabolic stability.
Q & A
Q. What synthetic methodologies are commonly employed to introduce the propan-2-ylamine group into pyridine-based compounds?
The propan-2-ylamine group is typically introduced via reductive amination or nucleophilic substitution. For example, in the synthesis of structurally similar compounds, propan-2-ylamine has been coupled to carbonyl intermediates using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) to form stable amide or amine linkages . Alternatively, Mannich reactions involving formaldehyde and secondary amines under reflux in ethanol have been utilized to functionalize pyridine derivatives .
Q. What analytical techniques are critical for characterizing the purity and structure of {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the 2-methylpyrrolidinyl and propan-2-yl groups via chemical shifts (e.g., δ 1.0–1.5 ppm for isopropyl protons).
- HPLC : For purity assessment, using ≥98% purity as a benchmark, with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
Q. How can researchers assess the basic solubility and stability of this compound for in vitro assays?
Solubility is typically tested in DMSO, ethanol, and aqueous buffers (pH 4–8) using sonication and centrifugation. Stability under physiological conditions (e.g., PBS at 37°C) is monitored via HPLC over 24–72 hours. For example, analogs with pyrrolidinyl groups showed improved aqueous solubility compared to morpholine derivatives .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for analogs of this compound be resolved?
Contradictions in SAR may arise from differences in assay conditions (e.g., pH, solvent) or stereochemical variations. To address this:
- Systematic Variant Screening : Synthesize and test enantiomers or regioisomers (e.g., varying pyrrolidinyl substitution patterns) .
- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors), comparing results with experimental IC50 values .
- Meta-Analysis : Cross-reference data from multiple studies, prioritizing assays conducted under standardized conditions (e.g., fixed DMSO concentrations) .
Q. What experimental design considerations are critical for optimizing the catalytic activity of this compound in asymmetric synthesis?
Key factors include:
- Ligand Design : Modify the pyridine-pyrrolidinyl scaffold to enhance metal coordination (e.g., introducing electron-donating groups or chiral centers) .
- Reaction Screening : Test solvents (e.g., THF vs. toluene), temperatures (25–80°C), and catalysts (e.g., Pd(II) acetate or chiral Ru complexes) to maximize enantiomeric excess (ee) .
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps .
Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian systems?
A robust approach involves:
- In Vitro Incubations : Expose the compound to liver microsomes (human or rodent) with NADPH cofactors, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation or N-dealkylation products) .
- Isotope Labeling : Use deuterated or 13C-labeled analogs to trace metabolic intermediates .
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
Methodological Guidance
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Process Optimization : Replace batch reactions with flow chemistry for better temperature and mixing control, reducing side products .
- Purification Techniques : Use column chromatography with gradient elution (hexane/acetone or DCM/methanol) or recrystallization from ethanol/water mixtures .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How should researchers validate the biological activity of this compound against off-target effects?
- Selectivity Profiling : Screen against a panel of related targets (e.g., kinase or GPCR assays) using radioligand binding or fluorescence polarization .
- CRISPR/Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative target protein .
- Dose-Response Analysis : Establish a steep IC50 curve (Hill slope >1) to confirm target engagement over non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
